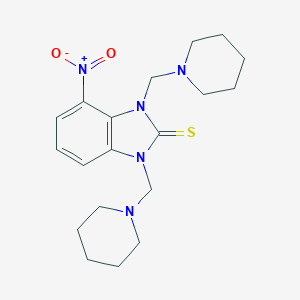
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications. Additionally, the compound has been shown to modulate the activity of various neurotransmitters, which are involved in neurodegenerative disorders.
生化学的および生理学的効果
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. It also reduces the levels of pro-inflammatory cytokines and oxidative stress markers in various disease models. Additionally, the compound has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain disease models.
将来の方向性
There are several future directions for the research on 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-. One of the potential areas of research is the development of novel analogs with improved solubility and bioavailability. The compound can also be studied for its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the compound can be studied for its potential as a drug delivery system for targeted drug delivery in cancer therapy.
Conclusion:
In conclusion, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. The compound has been synthesized using a specific method and has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of the compound involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of novel therapeutic agents and drug delivery systems.
合成法
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the reaction of 2-aminobenzimidazole with 1,3-bis(1-piperidinylmethyl)urea and nitroethane in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and anti-inflammatory properties.
特性
CAS番号 |
112094-11-8 |
|---|---|
製品名 |
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- |
分子式 |
C19H27N5O2S |
分子量 |
389.5 g/mol |
IUPAC名 |
4-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C19H27N5O2S/c25-24(26)17-9-7-8-16-18(17)23(15-21-12-5-2-6-13-21)19(27)22(16)14-20-10-3-1-4-11-20/h7-9H,1-6,10-15H2 |
InChIキー |
VJVHPGIHFLZFHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
正規SMILES |
C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
その他のCAS番号 |
112094-11-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



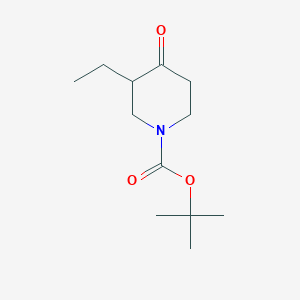
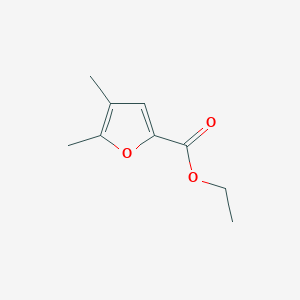
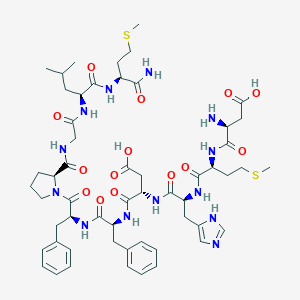
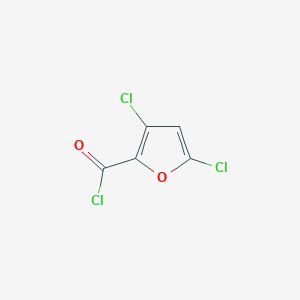
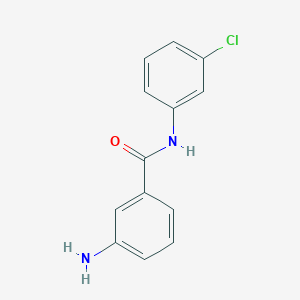
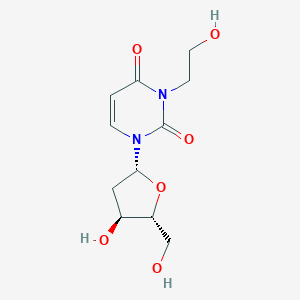
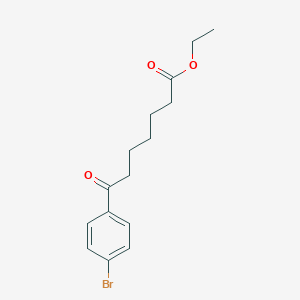
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
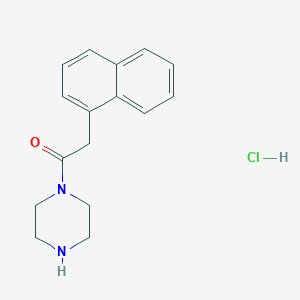
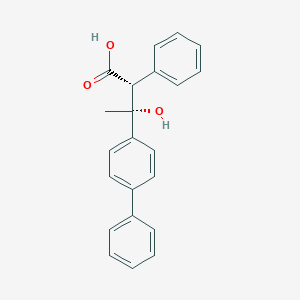

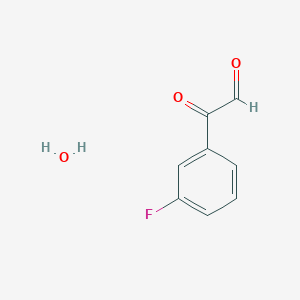
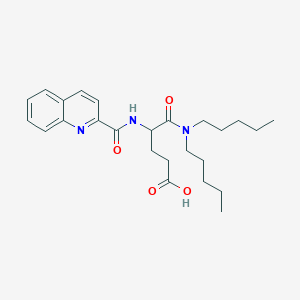
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)